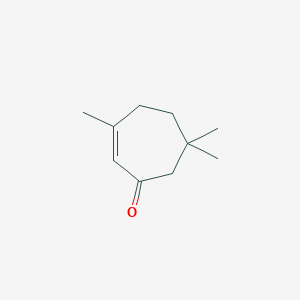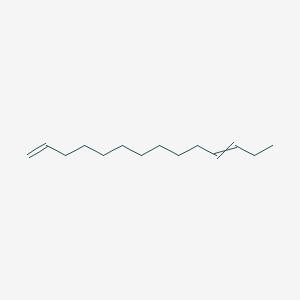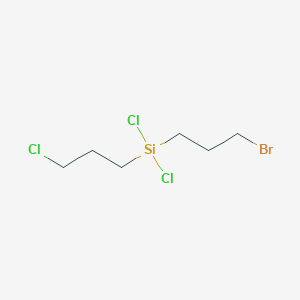
2-Cyclohepten-1-one, 3,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohepten-1-one, 3,6,6-trimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cycloheptenone, characterized by the presence of three methyl groups at positions 3, 6, and 6 on the cycloheptenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohepten-1-one, 3,6,6-trimethyl- can be synthesized through several methods. One common approach involves the regioselective reaction of 2-Cyclohepten-1-one with allyl indium reagent in the presence of trimethylsilyl chloride (TMSCl) . Another method includes the reaction with dibutylzinc (Bu2Zn) in the presence of catalytic amounts of copper(II) triflate (Cu(OTf)2) and CH2-bridged azolium salts to yield (S)-3-butylcycloheptanone .
Industrial Production Methods
Industrial production methods for 2-Cyclohepten-1-one, 3,6,6-trimethyl- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohepten-1-one, 3,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cycloheptenones.
Applications De Recherche Scientifique
2-Cyclohepten-1-one, 3,6,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohepten-1-one: Lacks the three methyl groups present in 2-Cyclohepten-1-one, 3,6,6-trimethyl-.
2-Cyclopenten-1-one: A smaller ring structure with different reactivity and properties.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: A bicyclic compound with similar methyl substitutions but a different ring system.
Uniqueness
2-Cyclohepten-1-one, 3,6,6-trimethyl- is unique due to its specific ring structure and methyl substitutions, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications.
Propriétés
| 132215-57-7 | |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,6,6-trimethylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(2,3)7-9(11)6-8/h6H,4-5,7H2,1-3H3 |
Clé InChI |
OYEFOFOPQJHYMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)CC(CC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
